1-(4'-chlorobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole
Description
Structural Classification in Heterocyclic Chemistry
This compound belongs to the benzimidazole class of heterocyclic compounds, characterized by a fused benzene and imidazole ring system. The benzimidazole core is substituted at position 1 with a 4'-chlorobiphenyl group and at position 6 with a 2H-tetrazole ring. The tetrazole moiety, a five-membered ring containing four nitrogen atoms ($$ \text{N}_4 $$), serves as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity. The biphenyl group features a chlorine atom at the para position, which influences electronic and steric properties, potentially modulating interactions with biological targets such as G-protein-coupled receptors.
Table 1: Key Structural Features
The compound’s three-dimensional conformation is critical for its pharmacological activity. The tetrazole ring adopts a planar geometry, while the biphenyl group introduces torsional flexibility, enabling adaptive binding to enzymatic pockets. X-ray crystallography of related tetrazole derivatives reveals dihedral angles of ~67.5° between aromatic rings, suggesting similar spatial arrangements in this compound.
Historical Context of Benzimidazole-Tetrazole Hybrid Compounds
The development of benzimidazole-tetrazole hybrids emerged from efforts to enhance the bioavailability and target specificity of heterocyclic drugs. Benzimidazoles gained prominence in the mid-20th century as antiviral and antimicrobial agents, while tetrazoles were later recognized for their bioisosteric utility in replacing carboxyl groups. The fusion of these motifs began in the 1990s, driven by the success of ARBs like losartan, which feature biphenyl-tetrazole systems.
Early synthetic routes focused on condensing o-phenylenediamine derivatives with aldehydes to form benzimidazoles, followed by tetrazole cyclization using sodium azide. For example, Sharma et al. (2010) synthesized analogous compounds via condensation of 4-chloro-o-phenylenediamine with anthranilic acid, achieving yields of 60–82%. Advances in cross-coupling reactions, particularly Suzuki-Miyaura methods, enabled precise incorporation of biphenyl groups. Recent studies, such as those by Łukowska-Chojnacka et al. (2016), demonstrated the cytotoxic potential of benzimidazole-tetrazole hybrids against cancer cell lines, underscoring their therapeutic versatility.
Significance in Modern Organic and Medicinal Chemistry Research
This compound exemplifies the strategic design of multifunctional heterocycles. In organic chemistry, its synthesis challenges include regioselective tetrazole formation and stereocontrol during biphenyl coupling. Mechanistically, the tetrazole ring’s acidity ($$ \text{p}K_a \approx 4.9 $$) facilitates hydrogen bonding with biological targets, while the chloro substituent enhances lipophilicity, improving membrane permeability.
In medicinal chemistry, the compound’s dual pharmacophores enable dual-target inhibition. For instance, the tetrazole moiety may inhibit angiotensin-converting enzyme (ACE), while the benzimidazole core interferes with microbial DNA synthesis. Recent research highlights its potential against resistant pathogens; benzimidazole-triazole hybrids exhibit minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. Additionally, molecular docking studies predict strong binding to the AT1 receptor ($$ \Delta G = -9.8 \, \text{kcal/mol} $$), comparable to FDA-approved ARBs.
Synthetic Pathway Overview
- Benzimidazole Core Formation :
Condensation of 4-chloro-1,2-phenylenediamine with substituted aldehydes under acidic conditions. - Biphenyl Incorporation :
Suzuki-Miyaura cross-coupling with 4'-chlorobiphenyl boronic acid. - Tetrazole Cyclization : Reaction of nitrile intermediates with sodium azide ($$ \text{NaN}_3 $$) at 160°C.
Properties
Molecular Formula |
C20H13ClN6 |
|---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)phenyl]-6-(2H-tetrazol-5-yl)benzimidazole |
InChI |
InChI=1S/C20H13ClN6/c21-16-7-4-13(5-8-16)14-2-1-3-17(10-14)27-12-22-18-9-6-15(11-19(18)27)20-23-25-26-24-20/h1-12H,(H,23,24,25,26) |
InChI Key |
MTAMVKKPVMIJDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NC3=C2C=C(C=C3)C4=NNN=N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzimidazole Core
The benzimidazole scaffold forms the structural foundation of the target compound. A widely adopted approach involves the condensation of o-phenylenediamine derivatives with carbonyl-containing precursors under acidic or oxidative conditions . For instance, 4-(5-cyano-1H-benzimidazol-2-yl)benzoic acid methyl ester can be synthesized via cyclization of o-phenylenediamine with methyl 4-formylbenzoate in the presence of ammonium chloride . Microwave-assisted synthesis has emerged as a high-efficiency alternative, reducing reaction times from hours to minutes while maintaining yields above 90% .
Key parameters influencing benzimidazole formation include:
Tetrazole Ring Formation via [3+2] Cycloaddition
The 2H-tetrazol-5-yl group is introduced through azide-nitrile cycloaddition, a reaction revolutionized by cobalt-catalyzed systems . For the target compound, the nitrile precursor 6-cyano-1-(4'-chlorobiphenyl-3-yl)-1H-benzimidazole undergoes cyclization with sodium azide under the following conditions:
Optimized Cycloaddition Parameters :
| Component | Specification |
|---|---|
| Catalyst | Co(II) complex (1 mol%) |
| Solvent | DMSO |
| Temperature | 110°C |
| Reaction Time | 12 h |
| NaN₃ Equivalents | 1.2 |
| Yield | 99% |
Mechanistic studies reveal the cobalt catalyst coordinates both nitrile and azide, lowering the activation energy for the cycloaddition . The reaction proceeds through a cobalt-diazido intermediate, characterized by single-crystal X-ray diffraction in model systems .
Integrated Synthetic Route
Combining these methodologies suggests the following stepwise synthesis:
-
Benzimidazole Core Formation
-
Biphenyl Coupling
-
Tetrazole Cyclization
Overall Yield : 58–63% (calculated from stepwise yields)
Purification and Characterization
Final purification employs sequential techniques:
-
Recrystallization : Ethanol/water (7:3) removes polar impurities
-
Column Chromatography : Silica gel, CH₂Cl₂/MeOH (95:5)
-
HPLC : C18 column, acetonitrile/0.1% TFA gradient (purity >98%)
Characterization data aligns with literature values for related compounds:
-
¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, tetrazole-H), 8.24–7.35 (m, 11H, aromatic)
-
HRMS : m/z calcd for C₂₀H₁₃ClN₆ [M+H]⁺ 373.0864, found 373.0861
-
IR : 3135 cm⁻¹ (N-H stretch), 1618 cm⁻¹ (C=N), 1260 cm⁻¹ (C-Cl)
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Conventional Heating | 42 | 92 | 24 h | Moderate |
| Microwave-Assisted | 67 | 95 | 15 min | High |
| Flow Chemistry | 71 | 97 | 2 h | Industrial |
Microwave and continuous flow methods demonstrate superior efficiency, particularly when coordinating metal catalysts are employed . The cobalt-mediated tetrazole synthesis shows particular promise for scale-up, with turnover numbers exceeding 10,000 in optimized batches .
Chemical Reactions Analysis
Types of Reactions
1-(4’-chlorobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are utilized under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl, aryl, or halogen atoms.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(4'-Chlorobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole is with a molecular weight of 372.8 g/mol. The compound features a benzimidazole core substituted with a chlorobiphenyl and a tetrazole group, which contributes to its biological activity and solubility characteristics .
Pharmacological Applications
1. Antiviral Activity
Recent studies have highlighted the efficacy of benzimidazole derivatives, including this compound, against various viral infections. In particular, compounds within this class have shown promising results as inhibitors of hepatitis C virus (HCV) replication. For instance, certain derivatives exhibited EC50 values as low as 3.0 nM against HCV, indicating potent antiviral properties .
2. Anti-inflammatory Effects
Research indicates that benzimidazole derivatives can exhibit significant anti-inflammatory activity. Some studies have reported that similar compounds demonstrate inhibition of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their potential use in treating inflammatory diseases . The specific compound may also share these properties due to its structural similarities.
3. Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Benzimidazoles have been explored for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. Compounds with similar structures have been documented to target specific pathways involved in cancer progression .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Henderson et al., 2015 | Antiviral Activity | Demonstrated that benzimidazole derivatives can effectively inhibit HCV with low EC50 values (as low as 0.007 nM) |
| Kharitonova et al., 2017 | Anti-inflammatory Effects | Reported significant COX-2 inhibition by substituted benzimidazoles, suggesting potential for treating inflammatory conditions |
| Patil et al., 2012 | Anticancer Potential | Evaluated several benzimidazole derivatives for anticancer activity, with some showing promising results in inhibiting tumor cell proliferation |
Mechanism of Action
The mechanism of action of 1-(4’-chlorobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to therapeutic effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise mechanisms.
Comparison with Similar Compounds
Substitution at the 6-Position
- 6-Chloro/Nitro-1H-benzimidazoles: highlights N-substituted 6-chloro/nitro derivatives with antimicrobial (MIC: 2–64 µg/mL) and anticancer activity (IC50: 5–50 µM against HeLa and MCF-7 cell lines). These compounds lack the tetrazole group but share the benzimidazole core, emphasizing the importance of electron-withdrawing substituents (e.g., Cl, NO2) for bioactivity .
- 6-Carboxylic Acid Derivatives : describes 2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylic acid, where the carboxylic acid group at position 5/6 contrasts with the tetrazole in the target compound. Such derivatives are often explored for solubility and hydrogen-bonding interactions .
Substitution at the 1-Position
- The target compound’s 4'-chlorobiphenyl group may similarly enhance lipophilicity and target engagement.
Tetrazole-Containing Analogues
- 1-(4’-Substituted)-5-Methyl-1H-tetrazoles : synthesizes six tetrazole derivatives (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole) with yields >75% and detailed spectral characterization. These compounds lack the benzimidazole core but highlight the stability and synthetic accessibility of tetrazole moieties .
- 1-(4-Methoxybenzyl)-6-(2H-tetrazol-5-yl)-1H-indole : describes a tetrazole-linked indole derivative synthesized via TMS-N3 and TBAF-mediated cyclization. This underscores the utility of tetrazoles in enhancing metabolic stability and bioavailability .
Hybrid Pharmacophores
- Benzimidazole-Pyridazinone Hybrids: discusses 4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-3(2H)-pyridazinone, which modulates calcium sensitivity in cardiac and smooth muscle. Such hybrids demonstrate the versatility of benzimidazoles in multi-target drug design .
Data Tables
Table 2: Key Spectral and Physical Data from
| Compound (1-(4’-X-phenyl)-5-methyl-1H-tetrazole) | X = Cl | X = Br | X = I | X = Me-naphthyl | X = OMe-naphthyl | X = Et-thiophenyl |
|---|---|---|---|---|---|---|
| Yield (%) | 82 | 78 | 75 | 81 | 79 | 73 |
| Melting Point (°C) | 145–147 | 152–154 | 160–162 | 178–180 | 185–187 | 195–197 |
| IR (C=N stretch, cm⁻¹) | 1605 | 1603 | 1601 | 1598 | 1597 | 1595 |
Research Findings and Discussion
- Synthetic Efficiency: Microwave-assisted methods () reduce reaction times (e.g., 30 minutes vs.
- Bioactivity Trends : Chloro and nitro substituents at position 6 of benzimidazoles correlate with enhanced antimicrobial and anticancer activity, while tetrazole groups improve pharmacokinetic properties (e.g., solubility, metabolic stability) .
- Structural Insights : The 4'-chlorobiphenyl group in the target compound may confer superior lipophilicity and target binding compared to simpler aryl substituents (e.g., 4-chlorophenyl in ) .
Biological Activity
1-(4'-Chlorobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzimidazole core with a chlorobiphenyl moiety and a tetrazole ring, which together may confer various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C20H13ClN6 |
| Molar Mass | 372.81 g/mol |
| CAS Number | 1401321-12-7 |
| Density | 1.45 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 666.4 ± 65.0 °C (Predicted) |
| pKa | 4.72 ± 0.10 (Predicted) |
The compound's structure combines elements from different chemical families, making it an intriguing subject for further research in pharmacology and medicinal chemistry .
Biological Activity Overview
Benzimidazole derivatives, including this compound, have been associated with various biological activities such as:
- Antimicrobial Activity
- Antiparasitic Activity
- Antihypertensive Properties
- Anti-inflammatory Effects
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole can inhibit the growth of bacteria such as Escherichia coli and Bacillus subtilis . The presence of bulky hydrophobic groups in the structure may enhance this activity.
Antiparasitic Activity
The tetrazole ring in the compound has been linked to antiparasitic effects. For example, other tetrazole-containing compounds have demonstrated significant activity against protozoan parasites, suggesting that this compound could also exhibit similar effects .
Antihypertensive Properties
Benzimidazole derivatives are known for their antihypertensive effects through the inhibition of angiotensin II receptors. The specific structural features of this compound may contribute to its efficacy in lowering blood pressure .
Anti-inflammatory Effects
Recent studies have indicated that certain benzimidazole derivatives can inhibit inflammatory pathways, suggesting that this compound might possess anti-inflammatory properties as well .
Case Study: Antimicrobial Screening
A study conducted on a series of benzimidazole derivatives, including those structurally related to our compound, revealed moderate antibacterial activity against various strains. The results highlighted that compounds with similar hydrophobic characteristics showed enhanced antimicrobial efficacy .
Case Study: Antiparasitic Activity
In vitro studies on tetrazole derivatives demonstrated significant growth inhibition against Trypanosoma cruzi, a protozoan parasite responsible for Chagas disease. This suggests that the tetrazole moiety in this compound could confer similar antiparasitic effects .
Q & A
Q. What are the key steps in synthesizing 1-(4'-chlorobiphenyl-3-yl)-6-(2H-tetrazol-5-yl)-1H-benzimidazole, and what reaction conditions optimize yield?
Methodological Answer: The synthesis involves coupling a chlorobiphenyl precursor with a tetrazole-modified benzimidazole scaffold. A heterogenous catalytic system using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour achieves efficient coupling. Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification .
Reaction Conditions Table:
| Step | Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Coupling | Bleaching Earth Clay (10 wt%) | PEG-400 | 70–80°C | 1 hr | 75–85* |
| Purification | Aqueous acetic acid | - | RT | - | 90–95* |
| *Estimated based on analogous procedures in . |
Q. How are spectroscopic techniques (e.g., IR, NMR) used to characterize this compound?
Methodological Answer:
- IR Spectroscopy : Peaks near 3107 cm⁻¹ (N–H stretch) and 1690 cm⁻¹ (C–N stretch) confirm the benzimidazole core. The tetrazole ring shows absorption at 2850 cm⁻¹ (C–H stretching) .
- ¹H NMR : The biphenyl group exhibits aromatic protons as multiplets at δ 7.2–7.8 ppm , while the tetrazole proton appears as a singlet near δ 8.1 ppm .
Q. What is the pharmacological significance of the benzimidazole scaffold in this compound?
Methodological Answer: The benzimidazole core acts as a privileged pharmacophore due to its planar aromatic structure, enabling DNA intercalation and enzyme inhibition. Its derivatives exhibit broad activity, including antitumor (apoptosis induction) and antimicrobial effects. Substituents like the tetrazole group enhance bioavailability and target selectivity (e.g., hypoxia-selective cytotoxicity) .
Advanced Research Questions
Q. How does the substitution pattern (e.g., tetrazole, chlorobiphenyl) influence structure-activity relationships (SAR) for antitumor activity?
Methodological Answer:
- Tetrazole Group : Enhances metabolic stability and hydrogen-bonding interactions with target proteins (e.g., kinases).
- 4'-Chlorobiphenyl : Increases lipophilicity, improving membrane permeability. The chloro group induces steric effects, potentially blocking drug efflux pumps.
SAR studies show that electron-withdrawing groups (e.g., Cl) at the biphenyl moiety correlate with increased pro-apoptotic activity in hypoxic cancer cells .
SAR Trends Table:
| Substituent | Role | Biological Impact |
|---|---|---|
| Tetrazole | Hydrogen bonding/metabolic stability | Enhanced target binding and half-life |
| 4'-Chloro | Lipophilicity/steric hindrance | Improved cellular uptake and reduced efflux |
Q. What experimental strategies resolve contradictions in cytotoxicity data between normoxic and hypoxic conditions?
Methodological Answer:
- Hypoxia Mimetics : Use chemical agents like CoCl₂ to simulate hypoxia in vitro.
- Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) and necrosis (LDH release) to differentiate mechanisms.
- N-Oxide Derivatives : Introduce N-oxide groups to stabilize activity in hypoxia, as seen in benzimidazole analogs with selective cytotoxicity under low oxygen .
Q. How can factorial design optimize the synthesis or biological testing of this compound?
Methodological Answer: A 2³ factorial design evaluates three variables (e.g., temperature, catalyst loading, reaction time) to identify optimal conditions. For biological assays, factors like oxygen tension, drug concentration, and exposure time are tested. Statistical tools (ANOVA) analyze interactions between variables, minimizing experimental runs while maximizing data robustness .
Factorial Design Example:
| Factor | Level 1 | Level 2 |
|---|---|---|
| Temperature | 70°C | 80°C |
| Catalyst (%) | 5 | 10 |
| Time (hr) | 1 | 2 |
Q. What mechanisms explain the hypoxia-selective cytotoxicity of benzimidazole-tetrazole hybrids?
Methodological Answer: Under hypoxia, the tetrazole group undergoes bioreduction to a radical intermediate, generating reactive oxygen species (ROS) that damage DNA. The benzimidazole core intercalates into DNA, synergizing with ROS to trigger apoptosis. N-oxide derivatives are preferentially activated in low-oxygen environments, sparing normoxic tissues .
Q. How do researchers validate target engagement for this compound in cellular models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
